

Application Notes and Protocols for Assessing the Therapeutic Potential of Aeruginascin

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Compound of Interest

Compound Name:	Aeruginascin
Cat. No.:	B3025662

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These application notes provide a comprehensive methodological framework for the preclinical assessment of **aeruginascin**'s therapeutic potential, with a focus on its purported non-hallucinogenic, mood-enhancing properties.

Introduction

Aeruginascin, or 4-phosphoryloxy-N,N,N-trimethyltryptamine (4-PO-TMT), is a naturally occurring tryptamine analog of psilocybin found in certain species of mushrooms like *Inocybe aeruginascens* and *Pholiotina cyanopus*.^{[1][2]} Anecdotal evidence suggests that mushrooms containing **aeruginascin** induce a euphoric experience without the profound psychedelic effects associated with psilocybin, sparking interest in its therapeutic potential for mood disorders.^{[2][3]}

Pharmacologically, **aeruginascin**'s primary metabolite, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT), is believed to be the active form, though its ability to cross the blood-brain barrier is thought to be limited due to its quaternary ammonium structure.^{[1][4][5]} Both **aeruginascin** and 4-HO-TMT exhibit affinity for serotonin receptors, particularly 5-HT1A, 5-HT2A, and 5-HT2B, but with a lower affinity compared to psilocybin.^{[2][4][6][7]} Notably, **aeruginascin** does not induce the head-twitch response in rodents, a behavioral proxy for hallucinogenic effects.^[2]

This document outlines a series of in vitro and in vivo protocols to systematically evaluate the therapeutic potential of **aeruginascin**, focusing on its receptor binding profile, functional activity, blood-brain barrier permeability, and its anxiolytic and antidepressant-like effects.

Data Presentation

Table 1: Receptor Binding Affinity of Aeruginascin and its Metabolite (4-HO-TMT) in comparison to Psilocybin

Compound	Receptor	Ki (nM)	Reference
Aeruginascin	5-HT1A	High Affinity	[2]
5-HT2A	High Affinity	[2]	
5-HT2B	High Affinity	[2]	
5-HT3	No Affinity	[2]	
4-HO-TMT	5-HT1A	4400	[4] [6] [7]
5-HT2A	670	[4] [6] [7]	
5-HT2B	120	[4] [6] [7]	
Psilocybin	5-HT1A	567.4	[4] [6]
5-HT2A	107.2	[4] [6]	
5-HT2B	4.6	[4] [6]	

Experimental Protocols

In Vitro Assays

Objective: To determine the binding affinity (Ki) of **aeruginascin** and its metabolites for key serotonin receptors.

Materials:

- Cell membranes expressing human recombinant 5-HT1A, 5-HT2A, or 5-HT2B receptors.

- Radioligands: [3H]8-OH-DPAT (for 5-HT1A), [3H]Ketanserin (for 5-HT2A), [3H]LSD (for 5-HT2B).
- Non-specific binding competitors: 10 μ M 5-HT (for 5-HT1A), 10 μ M Mianserin (for 5-HT2A), 10 μ M DOI (for 5-HT2B).
- **Aeruginascin** and 4-HO-TMT.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Scintillation vials and cocktail.
- Microplate harvester and scintillation counter.

Protocol:

- Prepare serial dilutions of **aeruginascin** and 4-HO-TMT.
- In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific competitor.
- Incubate at room temperature for a specified time (e.g., 60 minutes).
- Terminate the reaction by rapid filtration through a glass fiber filter using a cell harvester.
- Wash the filters with ice-cold assay buffer.
- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
- Calculate specific binding and determine the IC50 values. Convert IC50 to Ki using the Cheng-Prusoff equation.

Objective: To assess the passive permeability of **aeruginascin** and 4-HO-TMT across an artificial membrane, mimicking the blood-brain barrier.

Materials:

- PAMPA plate system (e.g., from MilliporeSigma).
- Phosphatidylcholine in dodecane.
- Phosphate buffered saline (PBS), pH 7.4.
- **Aeruginascin** and 4-HO-TMT.
- LC-MS/MS system for quantification.

Protocol:

- Coat the filter of the donor plate with the lipid solution and allow it to impregnate.
- Add the test compounds (dissolved in PBS) to the donor wells.
- Fill the acceptor wells with PBS.
- Assemble the PAMPA sandwich and incubate at room temperature for a specified time (e.g., 4-18 hours).
- After incubation, determine the concentration of the compounds in both the donor and acceptor wells using LC-MS/MS.
- Calculate the permeability coefficient (Pe).

In Vivo Assays (Rodent Models)

Objective: To evaluate the potential hallucinogenic activity of **aeruginascin**.

Materials:

- Male C57BL/6J mice.
- **Aeruginascin** and a positive control (e.g., psilocybin or DOI).
- Vehicle (e.g., saline).
- Observation chambers.

Protocol:

- Acclimatize mice to the observation chambers.
- Administer **aeruginascin**, positive control, or vehicle via an appropriate route (e.g., intraperitoneal injection).
- Immediately after injection, place the mice individually in the observation chambers.
- Record the number of head twitches over a 30-60 minute period.
- Compare the number of head twitches between the different treatment groups. A significant increase in head twitches compared to the vehicle group suggests hallucinogenic potential.

Objective: To assess the anxiolytic-like effects of **aeruginascin**.

Materials:

- Male rats or mice.
- Elevated plus maze apparatus.
- **Aeruginascin** and a positive control (e.g., diazepam).
- Vehicle.
- Video tracking software.

Protocol:

- Administer **aeruginascin**, positive control, or vehicle to the animals.
- After a specified pre-treatment time, place the animal in the center of the EPM, facing one of the open arms.
- Allow the animal to explore the maze for 5 minutes.
- Record the time spent in the open arms and the number of entries into the open and closed arms using video tracking software.

- An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.

Objective: To evaluate the antidepressant-like properties of **aeruginascin**.

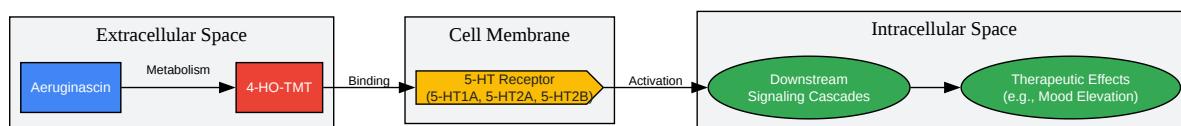
Materials:

- Male mice or rats.
- Glass cylinders filled with water.
- Aeruginascin** and a positive control (e.g., imipramine).
- Vehicle.
- Video recording equipment.

Protocol:

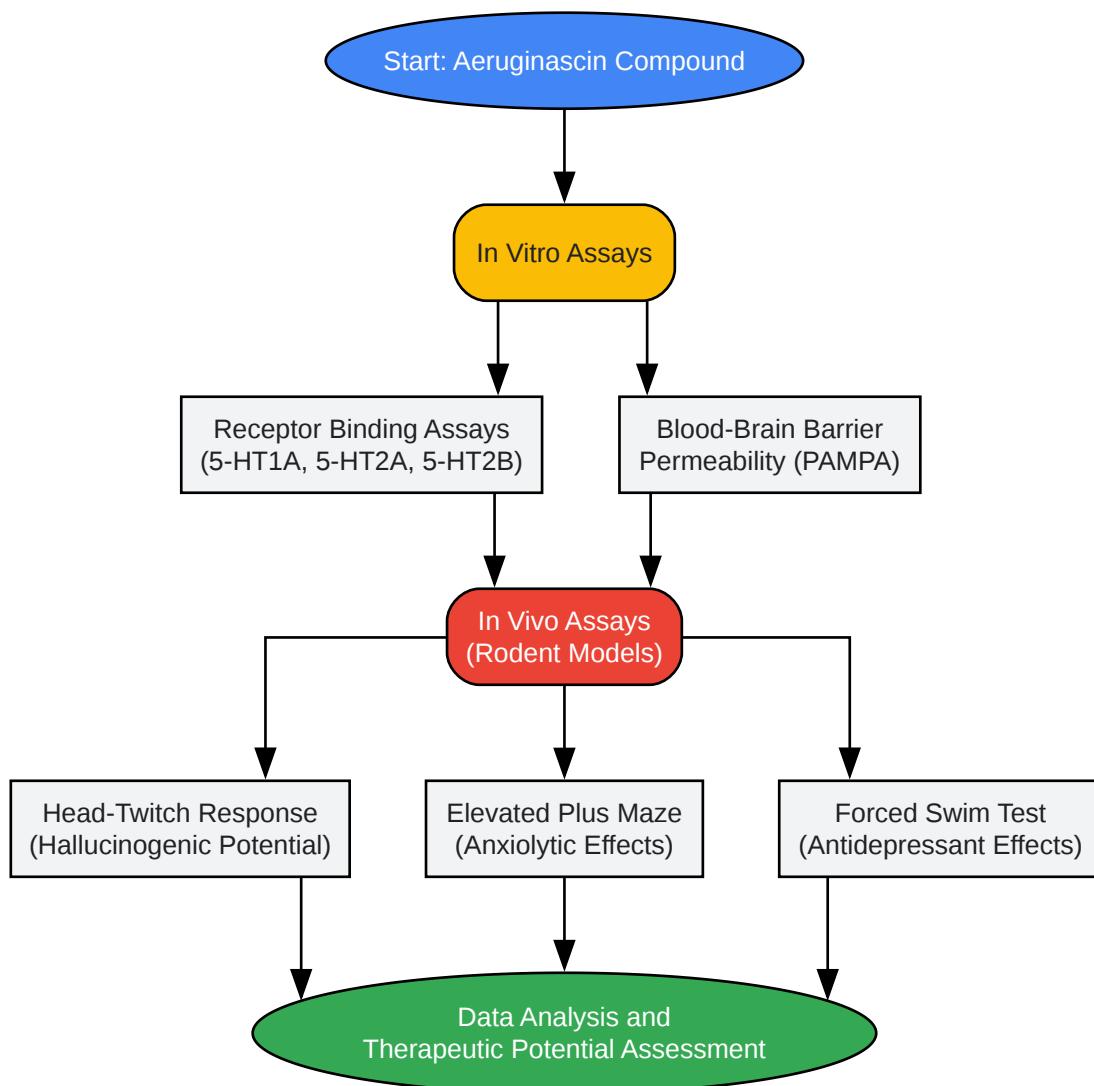
- On day 1 (pre-test), place the animals in the water-filled cylinders for 15 minutes.
- On day 2 (test), administer **aeruginascin**, positive control, or vehicle.
- After a specified pre-treatment time, place the animals back into the cylinders for 5 minutes.
- Record the duration of immobility during the 5-minute test session.
- A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.

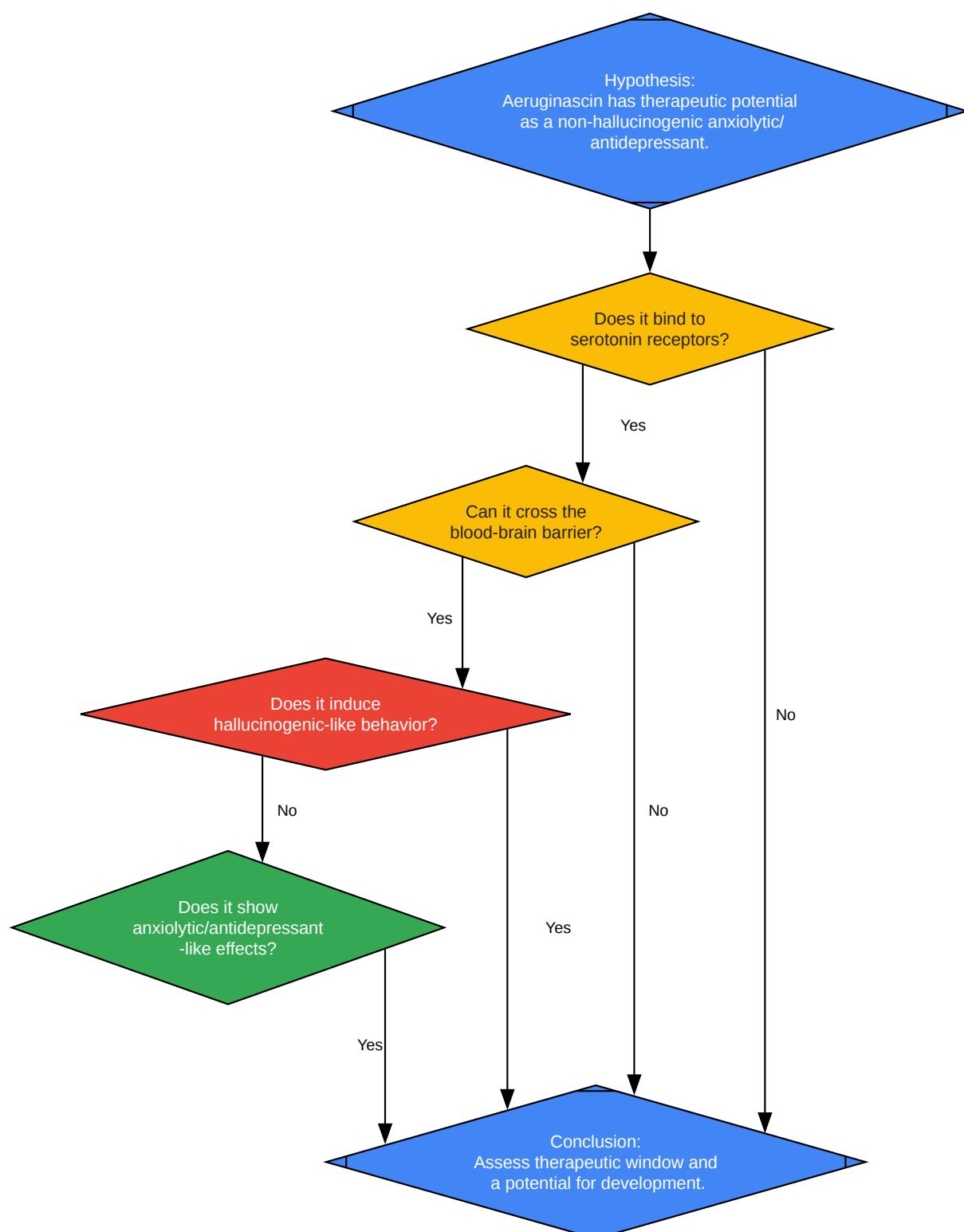
Visualizations



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Caption: Proposed signaling pathway of **Aeruginascin**.



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